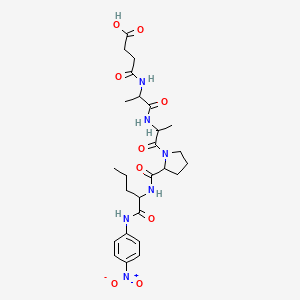

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

琥珀酰-DL-丙氨酸-DL-丙氨酸-DL-脯氨酸-DL-正缬氨酸-对硝基苯胺是一种合成的肽底物,常用于生化研究。该化合物对于研究各种蛋白酶(包括脯氨酰内肽酶)的活性特别有价值。该化合物的结构包括一个氨基酸序列,连接到对硝基苯胺基团,这使得可以进行比色检测酶活性。

准备方法

合成路线和反应条件: 琥珀酰-DL-丙氨酸-DL-丙氨酸-DL-脯氨酸-DL-正缬氨酸-对硝基苯胺的合成涉及使用标准肽合成技术逐步偶联氨基酸。该过程通常从使用合适的保护基团(如 Boc (叔丁氧羰基) 或 Fmoc (9-芴甲氧羰基))保护氨基开始。然后使用 HBTU (O-苯并三唑-N,N,N',N'-四甲基脲六氟磷酸盐) 或 DIC (二异丙基碳二亚胺) 等试剂依次偶联氨基酸。肽链组装完成后,除去保护基团,并使用 HPLC (高效液相色谱) 等技术纯化肽。

工业生产方法: 琥珀酰-DL-丙氨酸-DL-丙氨酸-DL-脯氨酸-DL-正缬氨酸-对硝基苯胺的工业生产遵循类似的合成路线,但规模更大。通常使用自动肽合成仪来提高效率和产量。最终产品通常被冻干以获得稳定的干燥粉末形式。

化学反应分析

反应类型: 琥珀酰-DL-丙氨酸-DL-丙氨酸-DL-脯氨酸-DL-正缬氨酸-对硝基苯胺主要发生由蛋白酶催化的水解反应。肽键的断裂释放出对硝基苯胺,由于其黄色,可以用分光光度法检测到。

常见的试剂和条件:

水解: 使用脯氨酰内肽酶等蛋白酶进行酶促水解。

检测: 使用分光光度计在 405 纳米的波长处测量释放的对硝基苯胺。

主要产物: 琥珀酰-DL-丙氨酸-DL-丙氨酸-DL-脯氨酸-DL-正缬氨酸-对硝基苯胺水解产生的主要产物是对硝基苯胺。

科学研究应用

琥珀酰-DL-丙氨酸-DL-丙氨酸-DL-脯氨酸-DL-正缬氨酸-对硝基苯胺广泛用于科学研究,用于以下应用:

生物化学: 作为研究蛋白酶(特别是脯氨酰内肽酶)的活性和特异性的底物。

医药: 开发涉及蛋白酶活性的疾病的诊断试剂。

药理学: 筛选潜在的蛋白酶抑制剂,这可能导致新治疗剂的开发。

工业酶生产: 用于质量控制,以评估工业酶制剂中蛋白酶的活性。

作用机制

琥珀酰-DL-丙氨酸-DL-丙氨酸-DL-脯氨酸-DL-正缬氨酸-对硝基苯胺的作用机制涉及其被特定蛋白酶识别和切割。氨基酸之间的肽键被水解,释放出对硝基苯胺。这个过程是由酶的活性位点促进的,该位点与底物结合并催化水解反应。释放的对硝基苯胺可以被定量,以确定酶的活性。

类似化合物:

琥珀酰-丙氨酸-脯氨酸-对硝基苯胺: 另一个用于研究脯氨酰内肽酶活性的肽底物。

琥珀酰-丙氨酸-丙氨酸-脯氨酸-苯丙氨酸-对硝基苯胺: 胰凝乳蛋白酶和其他蛋白酶的底物。

琥珀酰-丙氨酸-丙氨酸-丙氨酸-对硝基苯胺: 用作弹性蛋白酶的底物。

独特性: 琥珀酰-DL-丙氨酸-DL-丙氨酸-DL-脯氨酸-DL-正缬氨酸-对硝基苯胺的独特之处在于其特定的氨基酸序列,使其成为研究某些蛋白酶活性的合适底物。其在切割后释放对硝基苯胺的能力使得可以轻松准确地检测酶活性。

相似化合物的比较

Suc-Ala-Pro-pNA: Another peptide substrate used to study prolyl endopeptidase activity.

Suc-Ala-Ala-Pro-Phe-pNA: A substrate for chymotrypsin and other proteases.

Suc-Ala-Ala-Ala-pNA: Used as a substrate for elastase.

Uniqueness: Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for studying the activity of certain proteases. Its ability to release p-nitroaniline upon cleavage allows for easy and accurate detection of enzymatic activity.

属性

IUPAC Name |

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWNJYFEOLWFHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。